molecular formula C7H8N2O2 B1277960 6-Amino-4-methylnicotinic acid CAS No. 179555-11-4

6-Amino-4-methylnicotinic acid

Cat. No. B1277960
M. Wt: 152.15 g/mol
InChI Key: FBKFFOOSODQYPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-aminonicotinic acid has been approached through various methods. One study reports the electrochemical hydrogenation of 5-chloro-2-nitropyridine and electrochemical carboxylation of 2-amino-5-chloropyridine in the presence of sulfuric acid and carbon dioxide in a dimethylformamide (DMF) solution, achieving good yields . Another paper describes an electrocatalytic carboxylation method using 2-amino-5-bromopyridine with CO2 in an ionic liquid, resulting in a 75% yield and 100% selectivity for 6-aminonicotinic acid . Additionally, a novel synthesis route starting from 3-substituted acrylamidines and electron-poor alkynes through nucleophilic addition and thermally induced electrocyclization has been developed .

Molecular Structure Analysis

The molecular structure of 6-aminonicotinic acid has been characterized using various techniques. Single-crystal X-ray diffraction was employed to study the assembly of 6-aminonicotinic acid with inorganic acids, revealing different dimensionalities in the resulting molecular salts . These structures are stabilized by various intermolecular interactions such as hydrogen bonding and π-π stacking, as evidenced by Hirshfeld surface analysis .

Chemical Reactions Analysis

The chemical behavior of 6-aminonicotinic acid has been explored in different contexts. Studies have shown that it can form molecular salts with inorganic acids, which exhibit unique absorption properties and structural dimensionalities . The compound's prototropic forms, such as monocations and dianions, have been investigated through spectroscopic methods, revealing its ability to undergo protonation and deprotonation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-aminonicotinic acid have been extensively studied. Solvatochromism and prototropism were observed in different solvents, indicating the compound's sensitivity to the solvent environment and pH levels . The electronic structure calculations using AM1 method and density functional theory (DFT) have been carried out to better understand the experimental results . Additionally, the compound's interaction with inorganic anions has been shown to influence its UV-Vis absorption spectra .

In the field of pharmacology, 6-aminonicotinic acid and its analogues have been synthesized and evaluated for their potential as GABA(A) receptor agonists, with some analogues showing promising binding affinities and agonistic properties . This suggests potential applications of 6-aminonicotinic acid derivatives in the development of new therapeutic agents.

Scientific Research Applications

Enzymatic Hydroxylation and Microbial Degradation

6-Amino-4-methylnicotinic acid has been explored in the context of microbial degradation and enzymatic hydroxylation. Tinschert et al. (1997) isolated new bacterial strains capable of degrading 6-methylnicotinic acid, one of which could hydroxylate at the C2 position, suggesting potential applications in biotransformation and bio-remediation (Tinschert, Kiener, Heinzmann, & Tschech, 1997).

Synthesis and Catalysis

In the field of synthesis, 6-Amino-4-methylnicotinic acid has been used as a catalytic agent. Zolfigol et al. (2013) reported a method for preparing pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst (Zolfigol, Tavasoli, Moosavi-Zare, Moosavi, Kruger, Shiri, & Khakyzadeh, 2013).

Electrochemical Synthesis

Feng et al. (2010) investigated the electrocatalytic synthesis of 6-aminonicotinic acid, highlighting its potential in the electrochemical industry (Feng, Huang, Liu, & Wang, 2010).

Crystallography and Material Science

The compound has also been studied in crystallography and material science. Luo et al. (2014) synthesized new complexes derived from 6-methylnicotinic acid to investigate molecular interactions and structures (Luo, Mao, & Sun, 2014).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

6-amino-4-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKFFOOSODQYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433364
Record name 6-Amino-4-methylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-methylnicotinic acid

CAS RN

179555-11-4
Record name 6-Amino-4-methyl-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179555-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-4-methylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-amino-5-cyano-4-methylpyridine (600 mg, 4.50 mmol) in ethanol (7.5 mL) was treated with 10N sodium hydroxide (7.5 mL) for 24 h at reflux temperature. The mixture was cooled and diluted with water (30 mL). The pH was adjusted to 7 with conc. hydrochloric acid and 1N hydrochloric acid. The resulting solid was filtered, dried by suction, washed with ether, and dried in vacuo; yield 134 mg (20%).
Quantity
600 mg
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reactant
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7.5 mL
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7.5 mL
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JG Petersen, T Sørensen, M Damgaard… - European Journal of …, 2014 - Elsevier
A series of 6-aminonicotinic acid analogues have been synthesized and pharmacologically characterized at native and selected recombinant GABA A receptors. 6-Aminonicotinic acid (…
Number of citations: 15 www.sciencedirect.com
R Van Zeeland, X Li, W Huang… - … catalysis: From N-tert …, 2016 - search.proquest.com
… Cyanation of 7 followed by hydrolysis led to the formation of 6-amino-4methylnicotinic acid 8 in 70% yield over two steps. The reaction of 8 with the thionyl chloride formed the …
Number of citations: 3 search.proquest.com
SH Watterson, Z Xiao, DS Dodd… - Journal of medicinal …, 2010 - ACS Publications
… To a heterogeneous mixture of 6-amino-4-methylnicotinic acid (1.00 g, 6.50 mmol) in methanol (20 mL) was added dropwise thionyl chloride (0.90 mL, 8.20 mmol). The mixture was …
Number of citations: 46 pubs.acs.org

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